![molecular formula C17H13NO5 B2739186 2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate CAS No. 324774-26-7](/img/structure/B2739186.png)
2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate
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Description
2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate, also known as NPPB, is a chemical compound that has been widely used in scientific research due to its unique properties. NPPB has been found to have a variety of applications in different fields of study, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Molecular Interactions and Crystal Packing
Research has highlighted the significance of nontraditional interactions such as N⋯π and O⋯π in the crystal packing of compounds similar to "2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate" (Zhang, Wu, & Zhang, 2011). These interactions, rather than direct hydrogen bonding, play a crucial role in the molecular assembly and stabilization of such compounds.
Synthesis and Chemical Properties
The influence of water on the formation of O2-reactive divalent metal enolate complexes relevant to acireductone dioxygenases has been investigated. Conditions that minimize ester formation from enolate precursors like "2-oxo-2-phenylethylbenzoate" have been studied for their relevance in synthetic chemistry and biochemistry (Grubel, Ingle, Fuller, Arif, & Berreau, 2011).
Synthetic Methodologies
A study on the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate demonstrates advanced synthetic methodologies that provide insights into reaction mechanisms and selectivity (Meng, Zhu, & Zhang, 2008).
Crystal Structures and Quantum Chemical Exploration
The study of intramolecular resonance-assisted N–H⋅⋅⋅O=C hydrogen bond and weak noncovalent interactions in asymmetrical geminal amido-esters, including compounds structurally related to "2-oxo-2-phenylethyl (2E)-3-(3-nitrophenyl)prop-2-enoate," provides insights into the importance of such interactions in molecular stability and reactivity (Venkatesan, Thamotharan, Percino, & Ilangovan, 2021).
Magnetic Properties and Molecular Engineering
Research into the synthesis and magnetic properties of stable radical derivatives carrying a phenylacetylene unit, including nitronyl nitroxide and verdazyl derivatives, contributes to the development of new materials with potential applications in molecular electronics and spintronics (Miyashiro, Ishii, Miura, & Yoshioka, 2018).
properties
IUPAC Name |
phenacyl (E)-3-(3-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-16(14-6-2-1-3-7-14)12-23-17(20)10-9-13-5-4-8-15(11-13)18(21)22/h1-11H,12H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWFEIFDFQEWGI-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-2-oxo-2-phenylethyl 3-(3-nitrophenyl)acrylate |
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